molecular formula C9H17N3 B13290241 1-methyl-N-(2-methylbutyl)-1H-pyrazol-3-amine

1-methyl-N-(2-methylbutyl)-1H-pyrazol-3-amine

Cat. No.: B13290241
M. Wt: 167.25 g/mol
InChI Key: MYERKDFDKSUAHJ-UHFFFAOYSA-N
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Description

1-Methyl-N-(2-methylbutyl)-1H-pyrazol-3-amine is a pyrazole-derived secondary amine featuring a methyl group at the 1-position of the pyrazole ring and a 2-methylbutyl substituent on the nitrogen at position 3. This compound is cataloged as a research chemical, though commercial availability is currently discontinued .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-methyl-N-(2-methylbutyl)pyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-4-8(2)7-10-9-5-6-12(3)11-9/h5-6,8H,4,7H2,1-3H3,(H,10,11)

InChI Key

MYERKDFDKSUAHJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1=NN(C=C1)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Methyl-N-(2-methylbutyl)-1H-pyrazol-3-amine

General Synthetic Route

A typical approach to synthesize 1-methyl-N-(2-methylbutyl)-1H-pyrazol-3-amine involves the following key steps:

Detailed Synthetic Steps from Patents and Literature

Synthesis of 1-Methyl-1H-pyrazol-3-amine
  • Reduction of 4-iodo-1-methyl-3-nitro-1H-pyrazole using tin(II) chloride in aqueous hydrochloric acid at 30 °C for 2 hours yields 1-methyl-1H-pyrazol-3-amine with approximately 51% yield.
Functionalization to Introduce the N-(2-methylbutyl) Group
  • Alkylation or reductive amination of 1-methyl-1H-pyrazol-3-amine with 2-methylbutanal or 2-methylbutyl halides under controlled conditions (e.g., in the presence of a base or reducing agent) introduces the N-(2-methylbutyl) substituent on the amino group.

  • Alternative methods involve cross-coupling reactions using protected amine intermediates and subsequent deprotection, as described in advanced synthetic routes for substituted amino-pyrazoles.

Alternative Routes via Brominated Intermediates
  • A method for related pyrazol-3-amine derivatives involves bromination of 1-methyl-1H-pyrazole-3-carboxylic acid esters to form 5-bromo-1-methyl-1H-pyrazol-3-amine intermediates, followed by substitution reactions to introduce alkyl amines.

  • This route avoids highly toxic reagents like cyanogen bromide and hazardous organolithium reagents, favoring safer reagents such as tert-butyl alcohol and trifluoroacetic acid for deprotection steps.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Yield/Selectivity
Reduction of nitro-pyrazole Tin(II) chloride, HCl, water 30 °C 2 hours ~51% yield
Bromination (if applicable) Tribromooxyphosphorus Room temperature Variable High selectivity for 5-bromo derivative
Alkylation/Reductive amination 2-methylbutyl halide or aldehyde, base or reducing agent Room temp to 70 °C Several hours High conversion with optimized conditions
Deprotection (carbamate) 50% trifluoroacetic acid in dichloromethane Room temperature 1-3 hours Efficient removal of protecting groups

Purification Techniques

  • Crystallization from suitable solvents.
  • Extraction with ethyl acetate and drying over anhydrous sodium sulfate.
  • Vacuum spin drying to isolate the pure compound.

Analysis of Preparation Methods

Advantages and Limitations

Method Advantages Limitations
Reduction of nitro-pyrazole Straightforward, uses common reagents Moderate yield, requires careful control
Bromination route High selectivity, safer reagents Multi-step, requires intermediate purification
Cross-coupling with nitrosamine protection High yield, selective functionalization Requires handling of nitrosamines (carcinogenic risk) but manageable with precautions
Use of organolithium reagents High reactivity Hazardous, difficult scale-up, toxic reagents

Summary Table of Key Preparation Methods for 1-Methyl-N-(2-methylbutyl)-1H-pyrazol-3-amine

Preparation Step Reagents/Conditions Key Notes Reference
Nitro-pyrazole reduction Tin(II) chloride, HCl, water, 30 °C, 2 h Yields 1-methyl-1H-pyrazol-3-amine
Bromination of pyrazole ester Tribromooxyphosphorus, room temp Produces 5-bromo intermediate
Carbamate formation and deprotection tert-Butyl alcohol, azidodimethyl phosphate, TFA Protects and then liberates amine group
Alkylation/Reductive amination 2-Methylbutyl halide or aldehyde, base/reductant Introduces N-(2-methylbutyl) substituent

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-methylbutyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylbutyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various alkyl or aryl-substituted pyrazoles.

Scientific Research Applications

1-methyl-N-(2-methylbutyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-methylbutyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-3-amine Derivatives

Compound Name Substituents (R Group) Molecular Weight (g/mol) Key Properties/Applications References
1-methyl-N-(2-methylbutyl)-1H-pyrazol-3-amine 2-methylbutyl ~167.25 (estimated) Secondary amine; research chemical
1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine Isopropyl 139.2 Simplified alkyl chain; higher volatility
N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Ethyl, pyridinyl 203 ([M+H]+) Enhanced solubility via pyridine; potential kinase inhibition
1-(adamantan-1-yl)-1H-pyrazol-3-amine Adamantyl ~217.3 (estimated) Increased lipophilicity; membrane permeability
1-methyl-N-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine 2,4,6-Trimethylphenyl ~243.3 (estimated) Protease inhibitor (Coxsackievirus)
1-(2-ethylhexyl)-1H-pyrazol-3-amine 2-ethylhexyl 195.3 Branched alkyl chain; industrial applications

Substituent Effects on Physicochemical Properties

  • The 2-ethylhexyl analog exhibits higher lipophilicity due to its longer branched chain, which may hinder aqueous solubility.
  • Aromatic vs. Aliphatic Substituents :

    • Pyridinyl-containing derivatives (e.g., ) benefit from π-π stacking interactions and improved solubility, making them suitable for targeting polar enzyme active sites.
    • The trimethylphenyl group in introduces steric hindrance and aromaticity, enhancing binding to hydrophobic pockets in viral proteases.
  • Synthetic Accessibility :

    • Coupling reactions using cesium carbonate and copper catalysts (e.g., ) are common for N-alkylation of pyrazoles. The target compound’s synthesis likely follows similar protocols, though yields may vary with substituent complexity.

Biological Activity

1-Methyl-N-(2-methylbutyl)-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole family, characterized by its unique five-membered ring structure. This compound has garnered interest due to its potential biological activities, which include antimicrobial, anti-inflammatory, and possible anticancer properties. This article reviews the biological activity of this compound based on recent research findings and provides a comprehensive overview of its mechanisms of action, structural features, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H14_{14}N4_{4}
  • Molecular Weight : Approximately 178.24 g/mol
  • Structural Features : The compound features a methyl group at the first position and a 2-methylbutyl substituent at the nitrogen atom, which enhances its lipophilicity and biological interactions.

The biological activity of 1-methyl-N-(2-methylbutyl)-1H-pyrazol-3-amine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate enzymatic activities or receptor functions, leading to therapeutic outcomes.

Key Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing physiological responses.

Antimicrobial Activity

Research indicates that 1-methyl-N-(2-methylbutyl)-1H-pyrazol-3-amine exhibits significant antimicrobial properties against various pathogens.

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus14.8
Escherichia coli16.1

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

Preliminary studies indicate that this pyrazole derivative may possess anti-inflammatory effects, potentially making it useful in treating inflammatory diseases. The specific mechanisms are still under investigation but may involve modulation of inflammatory mediators.

Anticancer Potential

Emerging studies suggest that derivatives of pyrazole compounds can act as inhibitors of phosphatidylinositol-3-kinase (PI3K), a key player in cancer cell metabolism and growth. This suggests that 1-methyl-N-(2-methylbutyl)-1H-pyrazol-3-amine may also have anticancer properties through similar pathways.

Comparative Analysis with Related Compounds

The biological activity of 1-methyl-N-(2-methylbutyl)-1H-pyrazol-3-amine can be compared with other pyrazole derivatives:

Compound NameStructural FeaturesBiological Activity
1-Methyl-N-(3-methylbutyl)-1H-pyrazol-3-amineContains a 3-methylbutyl groupExhibits varied activities
4-Methyl-N-(3-methylbutyl)-1-propan-2-ylpyrazol-3-amineFeatures a propan-2-yl substituentPotentially enhanced lipophilicity
1-(2-Fluoroethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amineContains a 2-fluoroethyl groupIncreased interaction with targets

The unique substitution pattern of 1-methyl-N-(2-methylbutyl)-1H-pyrazol-3-amine contributes to its distinct biological profile compared to these analogs.

Case Studies

Recent studies have focused on synthesizing various pyrazole derivatives for enhanced biological activities. For instance, the synthesis of related compounds using different alkyl groups has shown promising results in terms of bioactivity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-methyl-N-(2-methylbutyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via alkylation of 1-methyl-1H-pyrazol-3-amine with 2-methylbutyl halides (e.g., bromide or chloride) in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF. Elevated temperatures (~60–80°C) improve reaction kinetics. Purification typically involves recrystallization or column chromatography .
  • Optimization : Vary solvent polarity, base strength, and reaction time. Monitor progress via TLC or GC-MS. For scale-up, consider continuous flow reactors to enhance yield and reduce side products .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

  • Techniques :

  • NMR : Analyze ¹H and ¹³C spectra for pyrazole ring protons (δ 6.5–7.5 ppm) and alkyl chain signals (δ 0.8–1.5 ppm). Use 2D NMR (COSY, HSQC) to confirm connectivity .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • IR : Identify N-H stretches (~3300 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
    • Table :
TechniqueKey Peaks/FeaturesPurpose
¹H NMRδ 2.5–3.0 ppm (N-CH₂-)Confirm alkylation site
¹³C NMRδ 140–150 ppm (pyrazole C3)Verify ring substitution

Advanced Research Questions

Q. How can researchers resolve structural ambiguities in pyrazole derivatives using X-ray crystallography and computational tools?

  • Crystallography : Use SHELX software (e.g., SHELXL) for refinement. Ensure high-resolution data (<1.0 Å) to resolve disorder in flexible alkyl chains. Validate hydrogen bonding and π-stacking interactions .
  • Computational : Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and compare with experimental data. Analyze electrostatic potential maps to predict reactive sites .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of pyrazole-based compounds for pharmacological applications?

  • Methodology :

  • Bioactivity Assays : Test against target enzymes (e.g., COX-2 for anti-inflammatory activity) using in vitro inhibition assays.
  • Molecular Docking : Use AutoDock Vina to model interactions with binding pockets. Fluorine substitutions (e.g., in analogues) enhance binding affinity via hydrophobic interactions .
    • Case Study : Replace the 2-methylbutyl group with fluorinated alkyl chains (e.g., 2-fluoroethyl) to study effects on metabolic stability and target selectivity .

Q. How should researchers address discrepancies in reported synthetic yields or biological activity data for structurally similar pyrazole amines?

  • Root Causes : Varied reaction conditions (e.g., solvent purity, catalyst loading) or differences in assay protocols (e.g., cell lines, IC50 determination methods).
  • Resolution :

  • Replicate experiments under standardized conditions.
  • Perform meta-analysis of literature data to identify trends (e.g., higher yields with NaH vs. K₂CO₃) .
  • Validate bioactivity using orthogonal assays (e.g., SPR alongside enzymatic assays) .

Data Contradiction Analysis

Q. How can conflicting data on the metabolic stability of pyrazole derivatives be reconciled?

  • Approach :

  • Compare in vitro (microsomal) vs. in vivo (rodent) studies. Note species-specific cytochrome P450 interactions.
  • Use LC-MS/MS to identify metabolites and quantify degradation pathways.
  • Adjust substituents (e.g., methyl vs. trifluoromethyl groups) to balance lipophilicity and enzymatic resistance .

Methodological Best Practices

Q. What purification techniques are most effective for isolating 1-methyl-N-(2-methylbutyl)-1H-pyrazol-3-amine from byproducts?

  • Chromatography : Use silica gel columns with gradient elution (hexane:EtOAc 4:1 → 1:1). Monitor fractions via HPLC.
  • Crystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for high-purity crystals. Slow cooling improves crystal quality .

Key Challenges in Research

Q. What are the limitations of current synthetic methods for N-alkylated pyrazoles, and how can they be overcome?

  • Challenges : Low regioselectivity in alkylation, side reactions (e.g., over-alkylation).
  • Solutions :

  • Use bulky bases (e.g., LDA) to direct substitution to the pyrazole N1 position.
  • Employ protecting groups (e.g., Boc) for selective functionalization .

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